Cas no 89167-34-0 (4-Chloro-3-iodopyridine)
4-Chloro-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-iodopyridine
- 4-Chloro-3-iodo-pyridine
- Pyridine,4-chloro-3-iodo-
- 4-chloranyl-3-iodanyl-pyridine
- PubChem8083
- 3-Iodo-4-chloropyridine
- 4-chloro-3-iodo pyridine
- GPFGRYFMMHDHGA-UHFFFAOYSA-N
- EBD24227
- FCH1331037
- VP10776
- AB05089
- TRA0050855
- SY106601
- OR301298
- ST2405720
- AX8029832
- AB0027380
- W9208
- AM
- 4-Chloro-3-iodopyridine (ACI)
- SCHEMBL136782
- EN300-244075
- P10107
- AKOS015850091
- A843081
- AC-28003
- MFCD00234024
- DTXSID40376776
- J-515012
- CS-W014657
- 89167-34-0
- AS-18599
- 4-Chloro-3-iodo-pyridine, 97%
- DB-010134
-
- MDL: MFCD00234024
- Inchi: 1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H
- InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
- SMILES: ClC1C(I)=CN=CC=1
Computed Properties
- Exact Mass: 238.90000
- Monoisotopic Mass: 238.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: No data available
- Density: 2.052
- Melting Point: 71-81 °C
- Boiling Point: 248.6℃ at 760 mmHg
- Flash Point: 104.1°C
- Refractive Index: 1.642
- PSA: 12.89000
- LogP: 2.33960
4-Chloro-3-iodopyridine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H400
- Warning Statement: P273-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-38-41-50
- Safety Instruction: 26-39-61
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:Ⅲ
- Storage Condition:Store at room temperature
4-Chloro-3-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-3-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139399-1g |
4-Chloro-3-iodopyridine |
89167-34-0 | ≥97% | 1g |
¥109.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139399-250mg |
4-Chloro-3-iodopyridine |
89167-34-0 | ≥97% | 250mg |
¥45.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139399-5g |
4-Chloro-3-iodopyridine |
89167-34-0 | ≥97% | 5g |
¥329.90 | 2023-09-03 | |
| Alichem | A023023359-10g |
4-Chloro-3-iodopyridine |
89167-34-0 | 97% | 10g |
$191.35 | 2023-08-31 | |
| Alichem | A023023359-25g |
4-Chloro-3-iodopyridine |
89167-34-0 | 97% | 25g |
$377.79 | 2023-08-31 | |
| Fluorochem | 211692-250mg |
4-Chloro-3-iodopyridine |
89167-34-0 | 95% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 211692-10g |
4-Chloro-3-iodopyridine |
89167-34-0 | 95% | 10g |
£164.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024452-1g |
4-Chloro-3-iodopyridine |
89167-34-0 | 97% | 1g |
¥98 | 2024-05-21 | |
| TRC | C367628-50mg |
4-Chloro-3-iodopyridine |
89167-34-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C367628-100mg |
4-Chloro-3-iodopyridine |
89167-34-0 | 100mg |
$ 65.00 | 2022-04-01 |
4-Chloro-3-iodopyridine Production Method
Production Method 1
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 4 h, -65 °C → rt
Production Method 2
1.2 Reagents: Iodine
1.3 Reagents: Water
Production Method 3
1.2 Reagents: Iodine
1.3 Reagents: Water
Production Method 4
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; < -65 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
4-Chloro-3-iodopyridine Raw materials
4-Chloro-3-iodopyridine Preparation Products
4-Chloro-3-iodopyridine Suppliers
4-Chloro-3-iodopyridine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Chloro-3-iodopyridine
4-Chloro-3-Iodopyridine (CAS No. 89167-34-0): A Comprehensive Overview
4-Chloro-3-Iodopyridine, identified by the CAS registry number 89167-34-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyridine family, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of chlorine and iodine substituents at the 4 and 3 positions, respectively, imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The synthesis of 4-Chloro-3-Iodopyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. One common approach is the nucleophilic substitution or electrophilic substitution on the pyridine ring, followed by halogenation to introduce chlorine and iodine groups. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
In terms of chemical properties, 4-Chloro-3-Iodopyridine exhibits a high degree of stability due to the aromaticity of the pyridine ring. The electronegative chlorine and iodine substituents significantly influence the electronic distribution within the molecule. Chlorine, being more electronegative than iodine, withdraws electron density through inductive effects, while iodine contributes to resonance effects due to its larger atomic size. These properties make 4-Chloro-3-Iodopyridine an excellent candidate for use in electron-deficient aromatic systems, such as in coordination chemistry and supramolecular assembly.
The application of 4-Chloro-3-Iodopyridine extends into various domains. In pharmacology, this compound has been explored as a potential lead molecule for drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been studied extensively. Recent research has highlighted its role in targeting specific enzymes involved in cancer metabolism, offering promising avenues for anticancer drug development.
In materials science, 4-Chloro-3-Iodopyridine has found applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with transition metals such as copper, zinc, and iron has led to the creation of porous materials with potential uses in gas storage and catalysis. These materials exhibit high surface areas and tunable pore sizes, making them ideal for industrial applications.
The environmental impact of 4-Chloro-3-Iodopyridine is another area of concern. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling during industrial processes to prevent contamination. Regulatory bodies have implemented guidelines to ensure safe disposal practices for compounds like CAS No. 89167-34-0, minimizing their ecological footprint.
In conclusion, 4-Chloro-3-Iodopyridine (CAS No. 89167-34-0) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future research and development efforts. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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